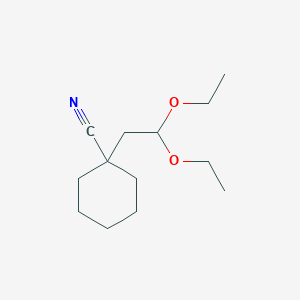
calcium l-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium l-aspartate is a compound formed by the chelation of calcium ions with aspartic acid, an amino acid. This compound is known for its potential benefits in enhancing calcium absorption and bioavailability in the human body. Aspartic acid exists in two isoforms: L-aspartic acid and D-aspartic acid, with the L-form being more common in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of calcium aspartic acid typically involves the reaction of calcium hydroxide with L-aspartic acid. The process includes dissolving L-aspartic acid in water to form a supersaturated solution, followed by the addition of calcium hydroxide. The mixture is then stirred to form a suspension, and the pH is adjusted to 5-7. The reaction is carried out in liquid nitrogen at -196°C for 1-80 minutes, followed by thawing at 20-80°C. Ethanol is added to the mixture, and after standing for 10-30 minutes, the supernatant is separated from the precipitate. The precipitate is dried at 60-80°C and pulverized to obtain calcium aspartic acid powder .
Industrial Production Methods: Industrial production of calcium aspartic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of liquid nitrogen and ethanol in the reaction helps in achieving better chelation and higher purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: calcium l-aspartate primarily undergoes chelation reactions, where the carboxyl groups of aspartic acid coordinate with calcium ions. This compound does not typically undergo oxidation or reduction reactions due to its stable nature. it can participate in substitution reactions where the calcium ion can be replaced by other metal ions under specific conditions .
Common Reagents and Conditions: The common reagents used in the preparation and reactions of calcium aspartic acid include calcium hydroxide, L-aspartic acid, ethanol, and liquid nitrogen. The reaction conditions often involve low temperatures and controlled pH to ensure effective chelation and high purity of the product .
Major Products Formed: The major product formed from the reaction of calcium hydroxide with L-aspartic acid is calcium aspartic acid itself. In substitution reactions, the major products can include other metal-aspartic acid complexes depending on the metal ion used .
Aplicaciones Científicas De Investigación
calcium l-aspartate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study chelation and coordination chemistry. In biology and medicine, calcium aspartic acid is explored for its potential to enhance calcium absorption and bioavailability, making it useful in dietary supplements and treatments for calcium deficiency . Additionally, it has applications in the development of nanodevices for drug delivery due to its ability to form stable complexes with calcium ions .
Mecanismo De Acción
The mechanism of action of calcium aspartic acid involves the chelation of calcium ions by the carboxyl groups of aspartic acid. This chelation enhances the solubility and bioavailability of calcium, facilitating its absorption in the gastrointestinal tract. The molecular targets include calcium transporters and channels in the intestinal cells, which help in the efficient uptake of calcium into the bloodstream .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to calcium aspartic acid include other calcium chelates such as calcium citrate, calcium gluconate, and calcium lactate. These compounds also aim to enhance calcium absorption and bioavailability but differ in their chelating agents and stability .
Uniqueness: calcium l-aspartate is unique due to the presence of aspartic acid, which not only chelates calcium but also plays a role in various metabolic pathways. This dual functionality makes it a valuable compound in both nutritional and therapeutic applications. Compared to other calcium chelates, calcium aspartic acid may offer better bioavailability and stability under physiological conditions .
Propiedades
Fórmula molecular |
C4H7CaNO4 |
|---|---|
Peso molecular |
173.18 g/mol |
InChI |
InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
Clave InChI |
GYUKEMYHXWICKF-DKWTVANSSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)O.[Ca] |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)O.[Ca] |
SMILES canónico |
C(C(C(=O)O)N)C(=O)O.[Ca] |
Números CAS relacionados |
39162-75-9 10389-09-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclohexanol, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, cis-](/img/structure/B8707823.png)






![7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B8707865.png)

